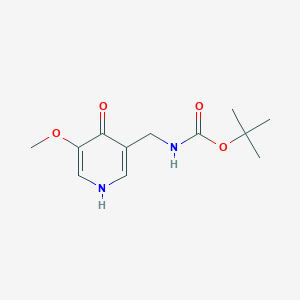![molecular formula C12H12Cl2N2O3 B1530958 4-Pyridinepropanoicacid, 2,6-dichloro-a-[1-(methylamino)ethylidene]-b-oxo-, methyl ester CAS No. 82140-55-4](/img/structure/B1530958.png)
4-Pyridinepropanoicacid, 2,6-dichloro-a-[1-(methylamino)ethylidene]-b-oxo-, methyl ester
Übersicht
Beschreibung
Pyridine derivatives, such as 2,6-Dichloropyridine , are commonly used in organic synthesis. They are valuable building blocks and have been utilized in various chemical reactions .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a method that has been developed for the synthesis of pyridine derivatives . This method utilizes a radical approach and has been applied to various alkyl boronic esters .Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. For instance, protodeboronation of pinacol boronic esters has been reported . This reaction involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally. For 2,6-Dichloropyridine, the molecular weight is 147.99 .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Applications
The compound exhibits potential as an antimicrobial agent due to its structural similarity to pyrimidine derivatives, which are known to possess antimicrobial properties . Its efficacy against a range of bacterial strains could be explored, particularly in the development of new antibiotics to combat antibiotic-resistant bacteria.
Anticancer Activity
Pyrimidine derivatives, including those structurally related to the compound , have been shown to have anticancer properties . Research could focus on its ability to inhibit cancer cell growth and proliferation, potentially leading to the development of novel chemotherapeutic agents.
Anti-Inflammatory and Analgesic Effects
The compound’s framework is similar to that of known anti-inflammatory and analgesic agents . Investigating its effectiveness in reducing inflammation and pain could contribute to the creation of new medications for chronic inflammatory diseases and pain management.
Cardiovascular Therapeutics
Given the importance of pyrimidine derivatives in cardiovascular drugs , this compound could be studied for its potential effects on blood pressure regulation, heart rate control, and treatment of various heart conditions.
Antiviral Agents
Research into the antiviral capabilities of the compound, based on its pyrimidine core, could lead to the discovery of treatments for viral infections . Its mechanism of action against different viruses would be a key area of study.
Neuroprotective Properties
The compound may have neuroprotective effects, which could be valuable in treating neurodegenerative diseases . Studies could examine its ability to protect neuronal cells from damage and its potential role in improving cognitive functions.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[(2,6-dichloropyridin-4-yl)-hydroxymethylidene]-3-methyliminobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O3/c1-6(15-2)10(12(18)19-3)11(17)7-4-8(13)16-9(14)5-7/h4-5,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINGEACARNSONH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC)C(=C(C1=CC(=NC(=C1)Cl)Cl)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





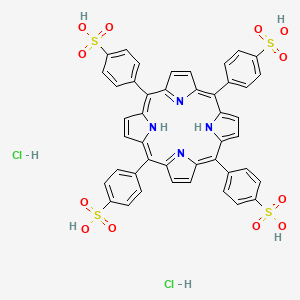

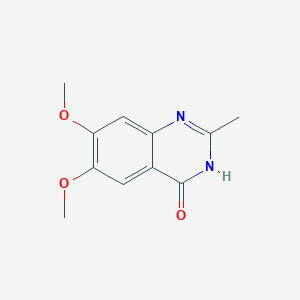
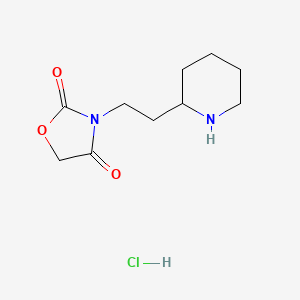

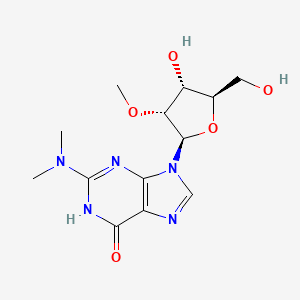
![2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(2-pyridinylmethyl)amino]acetonitrile](/img/structure/B1530892.png)
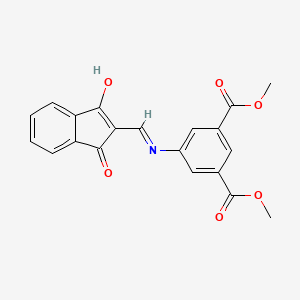
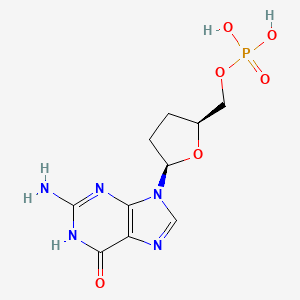
![2-amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1530895.png)

